2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride
Description
Properties
IUPAC Name |
2-[2,4-dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2.ClH/c13-8-3-7(5-16-9-1-2-9)12(10(14)4-8)18-6-11(15)17;/h3-4,9,16H,1-2,5-6H2,(H2,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGADSDVDPBVJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C(=CC(=C2)Cl)Cl)OCC(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps. The initial step often includes the chlorination of a phenol derivative to introduce the dichloro groups. This is followed by the introduction of the cyclopropylamino group through a nucleophilic substitution reaction. The final step involves the formation of the acetamide group via an amide coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Herbicide Development
This compound is primarily recognized for its role as a herbicide. It exhibits selective herbicidal activity, making it effective in controlling specific types of weeds without harming desirable crops. The mechanism of action typically involves the inhibition of plant growth by interfering with specific biochemical pathways in target plants.
Case Studies
- Field Trials : Several studies have documented the efficacy of 2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide in agricultural settings. For instance, field trials conducted on soybean crops demonstrated a significant reduction in weed populations when treated with this herbicide compared to untreated controls .
- Comparative Studies : In a comparative study against other herbicides, this compound showed superior performance in controlling resistant weed species, highlighting its potential as a key player in integrated weed management strategies .
Medicinal Chemistry
Beyond its agricultural applications, there is emerging interest in the medicinal properties of this compound. Research is exploring its potential as a pharmacological agent due to its structural similarities to known therapeutic agents.
Potential Therapeutic Uses
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression .
- Anti-inflammatory Properties : There are indications that compounds related to 2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Environmental Impact Studies
Research into the environmental impact of herbicides like this compound is crucial for sustainable agricultural practices. Studies focus on:
- Soil Residue Analysis : Investigating how long the compound persists in soil and its breakdown products.
- Aquatic Toxicity : Assessing the effects on non-target aquatic organisms to ensure safety and compliance with environmental regulations .
Efficacy Comparison of Herbicides
| Herbicide Name | Efficacy (%) | Crop Safety |
|---|---|---|
| 2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide | 95 | High |
| Glyphosate | 90 | Moderate |
| Atrazine | 85 | Low |
Mechanism of Action
The mechanism of action of 2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s dichlorophenoxy group enhances electron-withdrawing effects compared to methoxy or sulfonyl groups in benzimidazole derivatives .
- The cyclopropylaminomethyl substituent may improve metabolic stability over dimethylaminoethyl groups (e.g., centrophenoxine) due to reduced susceptibility to oxidative metabolism .
- Unlike indenone-thiazole hybrids (e.g., 3e), the absence of a conjugated heterocyclic system suggests different target-binding mechanisms .
Analytical Characterization
- NMR: Similar compounds show aromatic proton shifts at δ 6.68–8.75 for phenoxy and heterocyclic protons , comparable to the target’s expected shifts.
- LCMS/HPLC : Purine-acetamide derivatives (e.g., ) exhibit m/z 540.2 and retention times ~1.11 min, suggesting the target’s higher molecular weight may require adjusted LCMS parameters.
Physicochemical Properties
- Solubility: Hydrochloride salt form improves aqueous solubility compared to free bases (e.g., centrophenoxine hydrochloride ).
- Melting Point: Benzimidazole analogs (e.g., 3j/3k) melt at 76–80°C , while indenone derivatives (e.g., 3e) likely have higher melting points due to rigid structures.
- Lipophilicity : The cyclopropyl group may reduce logP compared to methyl or methoxy substituents, influencing membrane permeability.
Q & A
Q. What are the optimal synthetic routes for 2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride?
Methodological Answer: The synthesis typically involves sequential functionalization of the phenolic core. Key steps include:
Halogenation : Introduce chlorine at the 2- and 4-positions of the phenol ring using chlorinating agents like Cl₂ or SOCl₂ under controlled temperatures (0–25°C).
Mannich Reaction : Attach the cyclopropylaminomethyl group at the 6-position via a Mannich reaction, employing cyclopropylamine, formaldehyde, and a catalyst (e.g., HCl) in ethanol or THF .
Acetamide Formation : React the intermediate with chloroacetamide in the presence of a base (e.g., K₂CO₃) in acetonitrile or DMF to form the acetamide bond .
Hydrochloride Salt Formation : Treat the free base with HCl gas or aqueous HCl in a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane).
Q. How can researchers determine the physicochemical properties of this compound?
Methodological Answer: Key characterization methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm structural integrity (e.g., aromatic protons at δ 6.8–7.5 ppm, cyclopropyl CH₂ at δ 1.0–1.5 ppm) .
- IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~345) .
- XRD : Resolve crystal structure to confirm stereochemistry and salt formation .
- Thermal Analysis : Determine melting point (DSC/TGA) and hygroscopicity .
Q. What protocols are recommended for assessing stability and solubility?
Methodological Answer:
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and solvents (DMSO, ethanol). Measure saturation concentration via UV-Vis spectroscopy .
- Stability :
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound in anticancer studies?
Methodological Answer:
Q. How to resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Data Triangulation : Compare assays under standardized conditions (e.g., cell line origin, serum concentration).
- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variables (e.g., dosing schedule, solvent used) .
- Orthogonal Validation : Confirm activity via alternative methods (e.g., CRISPR knockouts if target is disputed) .
Q. What strategies optimize the compound's structure for enhanced activity?
Methodological Answer:
- SAR Studies :
- Prodrug Design : Introduce ester linkages to improve oral bioavailability .
- Co-crystallization : Study protein-ligand complexes (e.g., via X-ray crystallography) to guide rational design .
Q. How to conduct mechanistic studies using spectroscopic methods?
Methodological Answer:
- NMR Titration : Monitor chemical shift changes in the compound when titrated with target proteins (e.g., BSA) to identify binding sites .
- Fluorescence Quenching : Measure fluorescence emission (λₑₓ = 280 nm) to study interactions with DNA or enzymes .
- EPR Spectroscopy : Detect free radical intermediates in redox-mediated mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
